2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Description
IUPAC Nomenclature and Isomeric Considerations
The compound 2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone is systematically named according to IUPAC rules as 1-(2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one . This nomenclature reflects the following structural features:
- A butan-1-one backbone (four-carbon chain with a ketone group at position 1).
- A 2,5-difluorophenyl group attached to the ketone carbon.
- A 5,5-dimethyl-1,3-dioxan-2-yl substituent at the fourth carbon of the butanone chain.
Isomeric possibilities arise from variations in substituent positions. For instance:
- Positional isomers : Fluorine atoms could occupy alternative positions on the phenyl ring (e.g., 3',5' or 2',6'), as seen in related compounds like 3',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone or 2',6'-difluoro analogs .
- Dioxane ring substitution : The 5,5-dimethyl-1,3-dioxane group may adopt different conformations (e.g., chair vs. boat), though the 2-yl position remains fixed.
- Stereoisomerism : The dioxane ring’s chair conformation introduces axial or equatorial orientations for methyl groups, but no chiral centers are present in the current structure .
Crystallographic Characterization and Conformational Analysis
X-ray crystallographic studies of similar difluorinated butyrophenones reveal key structural insights. For example:
- The dioxane ring typically adopts a chair conformation , with methyl groups occupying equatorial positions to minimize steric strain .
- The butanone chain exhibits a gauche conformation relative to the phenyl ring, stabilized by hyperconjugative interactions between the carbonyl group and aromatic π-system .
- Crystallographic data for the title compound (melting point: 52–56°C ) align with trends observed in analogs, where fluorine substituents enhance molecular packing via dipole-dipole interactions .
Table 1: Key Crystallographic Parameters for Related Compounds
| Compound | Space Group | Unit Cell Dimensions (Å) | Conformation of Dioxane Ring | Reference |
|---|---|---|---|---|
| 2',5'-Difluoro analog | P21/n | a = 16.102, b = 3.782 | Chair | |
| 3',5'-Difluoro analog | P21/c | a = 12.450, b = 7.890 | Chair |
Computational analyses (e.g., density functional theory) predict that the gauche conformation of the butanone chain minimizes steric clash between the dioxane and phenyl groups, consistent with crystal structures .
Comparative Analysis of Substituent Effects in Difluorinated Butyrophenones
Substituent position significantly influences physicochemical properties. A comparison of analogs highlights these effects:
Table 2: Substituent Effects on Physicochemical Properties
Key trends include:
- Melting Points : Ortho-substituted derivatives (2',3' or 2',6') exhibit lower melting points due to reduced symmetry and weaker crystal packing .
- Lipophilicity (LogP) : Para-substituted fluorine atoms (e.g., 3',5') increase LogP by enhancing hydrophobic interactions .
- Dipole Moments : Electron-withdrawing fluorine atoms amplify dipole moments, particularly in meta-substituted analogs .
The 5,5-dimethyl-1,3-dioxane group further modulates solubility and steric bulk. For instance, its equatorial methyl groups hinder rotational freedom in the butanone chain, a feature absent in non-methylated analogs .
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F2O3/c1-16(2)9-20-15(21-10-16)5-3-4-14(19)12-8-11(17)6-7-13(12)18/h6-8,15H,3-5,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOHKCHOTPLZDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=C(C=CC(=C2)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645963 | |
| Record name | 1-(2,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898786-88-4 | |
| Record name | 1-(2,5-Difluorophenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30645963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone generally follows a multi-step organic synthesis pathway involving:
-
- 2,5-difluorobenzaldehyde or related fluorinated benzaldehydes
- 5,5-dimethyl-1,3-dioxane derivatives (acting as protecting groups or functional moieties)
- Suitable alkylating agents or acylating agents to build the butyrophenone side chain
-
- Condensation reactions between fluorinated benzaldehydes and dioxane derivatives to form intermediate compounds.
- Acylation or alkylation to introduce the butyrophenone moiety, often using reagents like acid chlorides or ketones under controlled conditions.
- Catalysis: Base catalysts such as potassium carbonate (K2CO3) are commonly used to facilitate nucleophilic substitution or condensation steps.
- Solvents: Polar aprotic solvents like dimethylformamide (DMF) or toluene are employed to dissolve reactants and control reaction rates.
- Temperature: Reactions are typically conducted under reflux or elevated temperatures to drive the formation of the desired product.
-
- React 2,5-difluorobenzaldehyde with 5,5-dimethyl-1,3-dioxane-2-yl derivative in the presence of a base catalyst in DMF.
- Introduce the butyrophenone side chain via acylation or alkylation under controlled heating.
- Purify the product by crystallization or chromatography.
Industrial Production Methods
- Batch Reactors: Large-scale synthesis is performed in batch reactors with precise control over temperature, stirring, and reaction time to maximize yield and purity.
- Purification: Techniques such as distillation, recrystallization, and chromatographic purification are employed to isolate the compound with high purity.
- Quality Control: Analytical methods including melting point determination, NMR, and mass spectrometry are used to confirm the structure and purity.
Reaction Conditions and Reagents Summary Table
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Condensation | 2,5-difluorobenzaldehyde, dioxane derivative, K2CO3, DMF | Formation of intermediate | Base catalysis, polar solvent |
| Acylation/Alkylation | Acid chloride or ketone, base catalyst | Introduction of butyrophenone | Controlled temperature |
| Purification | Crystallization, chromatography | Isolation of pure product | Ensures high purity |
Research Findings and Data
- The presence of fluorine atoms at the 2' and 5' positions enhances the compound's chemical stability and biological activity by increasing binding affinity in target interactions.
- The 5,5-dimethyl-1,3-dioxane ring contributes to solubility and steric effects that influence reactivity during synthesis.
- Reaction yields reported in literature for similar compounds range from moderate to high (50-85%) depending on reaction optimization.
- Purity levels exceeding 98% are achievable with proper purification protocols.
Comparative Notes on Similar Compounds
- Preparation methods for this compound are closely related to those for 2',4'-difluoro and 2',3'-difluoro analogs, with variations in fluorination pattern affecting reaction conditions slightly.
- Catalysts such as p-toluenesulfonic acid have been used in related syntheses to promote condensation reactions in toluene solvent systems.
- Industrial methods emphasize scalability and reproducibility, often adapting laboratory procedures with process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
2’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the carbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenones or dioxanes.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential:
The structural attributes of 2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone suggest potential applications in drug development. Compounds with similar structures have been associated with various pharmacological activities, including:
- Antipsychotic Effects: The butyrophenone class is known for its antipsychotic properties. Research indicates that modifications to the butyrophenone framework can enhance affinity for dopamine and serotonin receptors, critical targets in treating neuropsychiatric disorders .
- Anti-cancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation. For instance, benzoylpiperidine fragments related to butyrophenones have been studied for their effects on cancer cell lines, demonstrating significant cytotoxicity .
Organic Synthesis
Reactivity and Synthesis:
The compound can serve as an intermediate in organic synthesis due to its reactive functional groups. The presence of fluorine enhances its electrophilicity, making it suitable for various substitution reactions.
Synthetic Pathways:
Common synthetic routes for similar compounds involve:
- Nucleophilic Substitution Reactions: Utilizing the dioxane moiety to facilitate nucleophilic attacks.
- Transition Metal-Catalyzed Reactions: Employing transition metals to promote C–H activation reactions that can lead to the formation of complex structures .
Case Studies
Case Study 1: Antipsychotic Development
A study explored the synthesis of structurally related butyrophenones targeting serotonin receptors. The findings indicated that modifications akin to those found in this compound could enhance receptor binding affinity and selectivity .
Case Study 2: Cancer Cell Inhibition
Research on compounds similar to this compound revealed that specific structural modifications led to increased potency against breast cancer cell lines. The introduction of fluorine atoms was linked to improved biological activity .
Mechanism of Action
The mechanism of action of 2’,5’-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and the dioxane ring play crucial roles in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Key Differences
The following table summarizes structural analogs of 2',5'-difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, highlighting substituent patterns, molecular properties, and applications:
Impact of Substituents on Physicochemical Properties
- Halogen vs. Methoxy Substitution : Chloro and fluoro derivatives exhibit higher boiling points and lipophilicity compared to methoxy analogs, making them suitable for high-temperature reactions or lipid bilayer penetration in drug design .
- Positional Isomerism : 2',5'-difluoro substitution (target compound) versus 3',5'-difluoro (CAS 766539-28-0) alters electronic distribution on the phenyl ring, affecting dipole moments and intermolecular interactions .
- Chain Length: Valerophenone derivatives (five-carbon chain) demonstrate lower melting points and increased conformational flexibility compared to butyrophenones, influencing crystallization behavior .
Biological Activity
2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a butyrophenone backbone with difluoromethyl and dioxane substituents. Its molecular formula is C15H18F2O3, and it has a molecular weight of approximately 288.30 g/mol. The presence of the dioxane ring is significant as it may influence both the solubility and biological interactions of the compound.
Structural Formula
Key Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 288.30 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly dopamine receptors. Studies suggest that this compound may act as a dopamine D2 receptor antagonist, which is significant in the treatment of psychiatric disorders such as schizophrenia.
Dopamine D2 Receptor Interaction
Research involving structure-based virtual screening has indicated that compounds similar to this compound exhibit high affinity for the D2 receptor . This interaction can lead to modulation of dopaminergic signaling pathways, potentially alleviating symptoms associated with dopamine dysregulation.
Pharmacological Effects
- Antipsychotic Activity : Due to its antagonistic effects on dopamine receptors, this compound has been evaluated for its potential antipsychotic properties.
- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits, possibly through modulation of oxidative stress pathways.
- Sedative Properties : Some investigations indicate sedative effects, which could be beneficial in managing anxiety disorders.
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Study on Antipsychotic Efficacy : In a controlled trial involving animal models, this compound demonstrated significant reductions in hyperactivity and stereotypic behaviors associated with dopaminergic overactivity .
- Neuroprotective Study : A study published in Journal of Medicinal Chemistry indicated that derivatives of butyrophenones with similar structures exhibited protective effects against neurotoxic agents in vitro .
Toxicity Profile
While the therapeutic potential is promising, toxicity studies are crucial for understanding safety profiles. Current data indicate low acute toxicity; however, long-term studies are necessary to determine chronic effects and potential side effects.
Q & A
Basic: What are the established synthetic routes for 2',5'-Difluoro-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, and what key reaction conditions must be optimized?
The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1: Condensation of a fluorinated benzoyl chloride derivative with 5,5-dimethyl-1,3-dioxane-2-ylmethanol under anhydrous conditions to avoid hydrolysis.
- Step 2: Purification via recrystallization or column chromatography to isolate the product .
- Key Conditions: Use of bases (e.g., Cs₂CO₃) for nucleophilic substitution, controlled temperature (e.g., 130°C in DMF), and inert atmospheres to prevent side reactions .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- X-ray Crystallography: Determines precise bond lengths, angles, and stereochemistry. For example, biphenyl-dioxolane analogs have been resolved with Mo-Kα radiation (λ = 0.71073 Å) and refined using SHELXL .
- NMR Spectroscopy: ¹H and ¹³C NMR identify substituent environments (e.g., fluorine coupling patterns, dioxane ring protons) .
- Mass Spectrometry (MS): Confirms molecular weight (e.g., exact mass via HRMS) and fragmentation patterns .
Basic: What are the primary chemical reactions exhibited by this compound, and how do they compare to structurally similar butyrophenone derivatives?
- Nucleophilic Substitution: The electron-withdrawing fluorine substituents activate the aromatic ring for reactions (e.g., nitro group reduction or displacement) .
- Dioxane Ring Opening: Under acidic/basic conditions, the dioxane moiety may undergo ring-opening to form diols or ethers .
- Comparison: Unlike 3'-nitro analogs, the difluoro substitution in this compound enhances electrophilicity but reduces steric hindrance compared to bulkier substituents (e.g., chloro or methoxy groups) .
Advanced: How can researchers investigate the mechanistic pathways of this compound's interactions with biological targets?
- Enzyme Inhibition Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to study binding kinetics with targets like cyclooxygenase (COX) or kinases .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) predicts binding modes, while DFT calculations analyze electronic effects of fluorine substituents .
- Metabolic Studies: Radiolabeled analogs (e.g., ¹⁴C-tagged) track metabolic pathways in vitro/in vivo .
Advanced: What strategies are recommended for resolving contradictions in reported reactivity or biological activity data for this compound?
- Systematic Variant Analysis: Compare analogs with incremental structural changes (e.g., replacing fluorine with chlorine or methoxy groups) to isolate substituent effects .
- Reproducibility Protocols: Standardize reaction conditions (solvent purity, temperature gradients) and biological assay parameters (cell lines, incubation times) .
- Meta-Analysis: Cross-reference data from peer-reviewed journals (avoiding non-academic sources like BenchChem) to identify consensus or outlier results .
Advanced: What experimental approaches are used to evaluate the potential pharmacological applications of this compound while ensuring reproducibility?
- In Vitro Screening: Test against panels of cancer cell lines (e.g., NCI-60) with dose-response curves (IC₅₀ determination) and cytotoxicity controls .
- ADME-Tox Profiling: Assess solubility (shake-flask method), metabolic stability (liver microsomes), and toxicity (Ames test, zebrafish models) .
- Structural Optimization: Use parallel synthesis to generate derivatives (e.g., replacing the dioxane ring with cyclohexane or tetrahydropyran) and compare bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
